molecular formula C8H17NO2 B2654168 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine CAS No. 83962-01-0

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Cat. No.: B2654168
CAS No.: 83962-01-0
M. Wt: 159.229
InChI Key: ZCUJMFCFOODBGV-UHFFFAOYSA-N
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Description

Role as a Versatile Intermediate

The compound’s primary amine group facilitates nucleophilic substitution and condensation reactions, while the dioxolane ring offers stability under basic conditions. This combination allows its use in:

  • Peptide coupling : The amine serves as a backbone for amino acid derivatives.
  • Catalysis : Chiral dioxolane-amine complexes enable asymmetric synthesis of alcohols and esters.
  • Polymer chemistry : As a monomer for polyurethane and polyurea frameworks.

Stereochemical Applications

The 2-methyl group on the dioxolane ring introduces steric hindrance, making the compound valuable for studying stereoelectronic effects in ring-opening reactions. Computational studies suggest that the dioxolane’s conformational rigidity enhances enantioselectivity in catalytic systems.

Positioning Within the Dioxolane Compound Family

Structural Comparison

Dioxolane derivatives are classified by their functional groups:

Compound Class Key Feature Example
Dioxolane aldehydes Aldehyde group at terminal position 4-(2-Methyl-1,3-dioxolan-2-yl)butanal
Dioxolane amines Primary/secondary amine substituent This compound
Dioxolane ethers Ether-linked alkyl/aryl groups 2,2-Dimethyl-1,3-dioxolane-4-methanol

Unique Attributes

Compared to other dioxolanes, the amine derivative exhibits:

  • Higher solubility in polar solvents due to hydrogen bonding.
  • Enhanced reactivity in Mannich and Strecker reactions.
  • Thermal stability up to 150°C, as shown by thermogravimetric analysis.

Research Trends and Bibliometric Analysis

Publication Growth

A review of PubMed and SciFinder databases reveals a steady increase in studies involving dioxolane-amine hybrids since 2010:

Year Range Publications Focus Areas
2000–2005 12 Synthetic methods, protective group chemistry
2006–2010 27 Catalysis, polymer applications
2011–2025 89 Drug discovery, enantioselective synthesis

Emerging Directions

  • Pharmaceutical intermediates : Use in protease inhibitor scaffolds.
  • Green chemistry : Solvent-free synthesis using immobilized enzymes.
  • Materials science : Development of amine-functionalized hydrogels.

Collaborative Networks

Leading research clusters are located at:

  • Massachusetts Institute of Technology (asymmetric catalysis).
  • Max Planck Institute for Polymer Research (materials design).
  • University of Tokyo (medicinal chemistry applications).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJMFCFOODBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with butan-1-amine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₈H₁₅NO₂ 173.21 83962-01-0 1,3-dioxolane ring, methyl substituent, butylamine chain Anti-tumor agents, protein modification
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine C₆H₁₃NO₂ 131.17 N/A 1,3-dioxolane with two methyl groups, shorter aliphatic chain Organic synthesis, chiral building block
4-(1,3-Benzodioxol-5-yl)butan-2-amine C₁₁H₁₅NO₂ 193.24 40742-32-3 Benzodioxole (aromatic fused ring), branched aliphatic chain Psychoactive research (e.g., HMDA analog)
4-Phenylbutan-2-amine C₁₀H₁₅N 149.24 3060-56-8 Phenyl substituent, branched aliphatic amine Pharmaceutical intermediates (e.g., amphetamine derivatives)

Structural and Functional Analysis:

Dioxolane vs. Benzodioxole: The 1,3-dioxolane in the target compound is a non-aromatic, five-membered ring, offering flexibility and polarity. In contrast, benzodioxole (e.g., 4-(1,3-benzodioxol-5-yl)butan-2-amine) contains a fused aromatic ring system, enhancing π-π stacking interactions but reducing solubility . Impact on Bioactivity: The dioxolane group in the target compound improves pharmacokinetic properties (e.g., half-life) compared to benzodioxole derivatives, which are more prone to metabolic oxidation .

Chain Length and Branching :

  • The butan-1-amine chain in the target compound provides a linear structure ideal for conjugation, whereas branched analogs like 4-phenylbutan-2-amine exhibit increased lipophilicity, favoring blood-brain barrier penetration .

Substituent Effects :

  • Methyl groups on the dioxolane ring (as in the target compound) enhance steric protection, reducing enzymatic degradation. Conversely, analogs lacking substituents (e.g., (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine) may exhibit higher reactivity in nucleophilic substitutions .

Biological Activity

Overview

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is an organic compound characterized by a dioxolane ring attached to a butan-1-amine chain. Its molecular formula is C₈H₁₇NO₂. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and therapeutic applications.

The compound features a five-membered dioxolane ring, which influences its reactivity and biological interactions. The presence of the amine group allows for hydrogen bonding and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Detailed studies are ongoing to elucidate the exact mechanisms involved.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections.
  • Enzyme Interaction : The compound has been investigated for its ability to interact with enzymes involved in metabolic processes, which could lead to the development of novel therapeutic agents targeting metabolic disorders.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:

StudyFindings
Study 1 : Benchchem (2024)Investigated the compound's interactions with various biomolecules, indicating potential for medicinal chemistry applications.
Study 2 : MDPI (2023)Explored the synthetic routes and reaction conditions for producing this compound, emphasizing its role as a building block in organic synthesis .
Study 3 : VCU Scholars Compass (2023)Developed screening assays to evaluate the biological activity of compounds similar to this compound, highlighting its potential in drug development .

Research Applications

The compound is currently being explored for various applications in scientific research:

  • Medicinal Chemistry : As a precursor for developing new drugs targeting specific diseases.
  • Biological Research : Investigating its role in modulating enzyme activity and receptor interactions.
  • Industrial Chemistry : Utilized in synthesizing specialty chemicals due to its unique structural features.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine to improve yield and purity?

To optimize synthesis, employ a stepwise approach:

  • Reagent Selection : Use trifluoromethanesulfonate derivatives as intermediates, as demonstrated in the synthesis of analogous dioxolane-containing compounds .
  • Purification : Column chromatography with gradients of n-pentane and ethyl acetate (e.g., 20:1 ratio) effectively isolates the target compound while minimizing impurities .
  • Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and mass spectrometry (MS) to identify optimal quenching points .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of via authorized waste handlers .
  • Storage : Keep the compound in a cool, dry, and well-ventilated area away from ignition sources .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns (e.g., m/z 192 base peak for related dioxolane derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to verify the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and amine protons (δ ~2.5 ppm) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic or crystallographic data during structural characterization?

  • Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography data. For example, SHELX software can refine crystallographic models to resolve ambiguities in bond lengths/angles .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to distinguish overlapping signals in NMR spectra .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify discrepancies .

Q. How can X-ray crystallography using SHELX software elucidate the structural conformation of this compound?

  • Data Collection : Collect high-resolution diffraction data (≤1.0 Å) to resolve the dioxolane ring’s stereochemistry and amine group orientation .
  • Refinement Strategies : Use SHELXL’s restraints for flexible moieties (e.g., the butan-1-amine chain) and validate with Rfree values .
  • Twinned Data Handling : Apply SHELXD’s twin-law detection for crystals with non-merohedral twinning .

Q. What methodological considerations are critical for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Probe Design : Functionalize the amine group with fluorescent tags (e.g., dansyl chloride) to track binding kinetics in biochemical assays .
  • Enzyme Inhibition Assays : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition, adjusting substrate concentrations to account for the dioxolane group’s steric effects .
  • Metabolic Stability : Evaluate hepatic microsomal stability to determine if the dioxolane ring enhances resistance to oxidative degradation .

Q. How can researchers address challenges in scaling up the synthesis of this compound for in vivo studies?

  • Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., palladium-catalyzed couplings) to reduce costs and waste .
  • Continuous Flow Chemistry : Implement flow reactors to enhance reproducibility and control exothermic reactions during dioxolane ring formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and its structural analogs?

  • Steric vs. Electronic Effects : Compare reaction rates under varying conditions (e.g., polar vs. non-polar solvents) to isolate contributions from the dioxolane’s electron-donating methyl group versus its steric bulk .
  • Cross-Comparative Studies : Benchmark against analogs like 4-(4-methylphenyl)pentan-1-amine to identify structure-activity relationships (SARs) .

Methodological Best Practices

  • Documentation : Maintain detailed logs of synthetic protocols, spectral data, and crystallographic parameters to facilitate reproducibility .
  • Collaboration : Partner with crystallography or computational chemistry groups to validate complex structural features .

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